N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(13-5-2-1-3-6-13)17-9-11-19-10-8-14(18-19)15-7-4-12-21-15/h1-2,4,7-8,10,12-13H,3,5-6,9,11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPFLFUEBNCAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the cyclohexene and carboxamide groups.
Thiophene Synthesis: Thiophene derivatives can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Pyrazole Synthesis: Pyrazoles are often synthesized via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling and Functionalization: The thiophene and pyrazole intermediates are coupled using cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the number of steps and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolines.
Substitution: Various substituted thiophene and pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant antimicrobial properties. N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide has been evaluated for its efficacy against various bacterial strains, demonstrating potential as an antibacterial agent. The incorporation of the thiophene ring is particularly noted for enhancing activity against resistant strains.
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazoline derivatives have been well-documented. Studies suggest that this compound may inhibit key inflammatory mediators, making it a candidate for treating conditions like arthritis and other inflammatory diseases. In vitro assays have shown a reduction in pro-inflammatory cytokines when treated with this compound.
Neuroprotective Effects
Recent investigations into the neuroprotective properties of similar compounds suggest that this compound may offer benefits in neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its cyclohexene structure allows for further functionalization, making it valuable in the development of novel pharmaceuticals and agrochemicals.
Material Science
The compound's unique properties also lend themselves to applications in material science, particularly in the development of polymers and coatings. The incorporation of thiophene and pyrazole groups can enhance the electrical conductivity and thermal stability of materials, making them suitable for electronic applications.
Case Studies
Mechanism of Action
The mechanism of action of N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The thiophene and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, which can modulate the activity of biological targets . The exact pathways and molecular targets would depend on the specific biological context and require further investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize the compound’s properties, a comparison is drawn with structurally related molecules from pharmacopeial and synthetic literature.
Core Structural Variations
- Target Compound : Cyclohex-3-ene carboxamide core with pyrazole-thiophene-ethyl linkage.
- (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate: Features a tetrahydronaphthalene core, a sulfonate ester, and a thiophen-ethyl-amino substituent. The sulfonate group enhances hydrophilicity compared to the carboxamide in the target compound .
- (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine : Contains a tetrahydronaphthalene core with dual thiophen-ethyl groups and an ether linkage, differing from the pyrazole-ethyl-carboxamide architecture of the target compound .
Functional Group Analysis
Pharmacological Implications
- Pyrazole vs.
- Thiophene Positioning : The thiophen-2-yl group in all compounds suggests shared electronic properties (e.g., π-electron richness), but its attachment to pyrazole (target) versus ethylamine (analogs) alters steric and electronic profiles .
- Core Rigidity : The cyclohex-3-ene core introduces conformational flexibility, whereas tetrahydronaphthalene cores in analogs provide planar rigidity, affecting membrane permeability or target engagement.
Research Findings and Data Gaps
While structural comparisons highlight key differences, direct pharmacological or biochemical data for the target compound remain sparse in the provided evidence. For instance:
- SHELX Refinement : The target compound’s crystal structure, if solved using SHELXL , would benefit from comparison with analogs refined via similar methods to assess bond lengths, angles, and packing efficiency.
- Solubility and Stability : The carboxamide group in the target compound likely confers better aqueous solubility than the dual-thiophene analog but less than the sulfonate-containing derivative .
Biological Activity
N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiophene ring , a pyrazole ring , and a cyclohexene carboxamide group . Its molecular formula is , and it has a molecular weight of approximately 318.41 g/mol. The presence of these functional groups suggests diverse interactions with biological targets, potentially leading to various therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds containing pyrazole and thiophene moieties often exhibit anti-inflammatory , antioxidant , and antimicrobial properties. The mechanism typically involves binding to molecular targets, modulating their activity, and influencing downstream signaling pathways .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 25 to 100 μg/mL, indicating moderate to strong activity .
Anti-inflammatory Effects
Compounds featuring pyrazole rings are known for their anti-inflammatory properties. Studies have shown that they can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in models of arthritis and other inflammatory diseases .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. These studies suggest that the compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related conditions .
Comparative Analysis of Biological Activity
| Biological Activity | MIC (μg/mL) | Reference |
|---|---|---|
| Antimicrobial (e.g., E. coli) | 25 - 100 | |
| Anti-inflammatory (cytokine inhibition) | N/A | |
| Antioxidant (DPPH assay) | Moderate |
Case Studies
Several case studies have been conducted to explore the therapeutic potential of pyrazole derivatives:
- Anti-tubercular Activity : A study involving structurally similar compounds demonstrated promising results against Mycobacterium tuberculosis, with some derivatives showing MIC values comparable to standard treatments like Rifampicin .
- Cancer Research : Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. The proposed mechanism involves apoptosis induction through caspase activation pathways .
Q & A
Basic: What are the foundational synthetic routes for N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide?
Methodological Answer:
The synthesis typically involves:
- Step 1: Formation of the pyrazole-thiophene core via cyclocondensation of hydrazine derivatives with thiophene-containing ketones (e.g., 2-thiophenecarbonyl chloride) under reflux in aprotic solvents like acetonitrile .
- Step 2: Alkylation of the pyrazole nitrogen using ethylenediamine derivatives to introduce the ethyl linker.
- Step 3: Coupling the intermediate with cyclohex-3-ene-1-carboxamide via carbodiimide-mediated amidation (e.g., EDC/HOBt) in DMF .
Key purification steps include column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol.
Basic: Which spectroscopic and computational methods are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR Spectroscopy: Assign peaks for thiophene (δ 6.8–7.5 ppm), pyrazole (δ 7.2–8.1 ppm), and cyclohexene protons (δ 5.5–6.0 ppm for olefinic H). Carboxamide NH appears as a broad singlet (~δ 9.5–10.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error.
- X-ray Crystallography: Resolve cyclohexene ring conformation and pyrazole-thiophene dihedral angles (if single crystals are obtainable) .
- DFT Calculations: Validate electronic structure and compare experimental vs. computed IR spectra for functional groups (e.g., carboxamide C=O stretch at ~1680 cm⁻¹) .
Advanced: How can researchers optimize reaction yields during the alkylation step?
Methodological Answer:
- Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Solvent Optimization: Replace DMF with DMSO to stabilize intermediates and reduce side reactions (e.g., over-alkylation) .
- Temperature Control: Perform reactions at 60–70°C to balance kinetics and thermal decomposition risks.
- Real-Time Monitoring: Use HPLC or in-situ FTIR to track intermediate formation and adjust stoichiometry dynamically .
Advanced: How to resolve contradictions in reported biological activity data (e.g., IC50 variability)?
Methodological Answer:
- Standardized Assays: Replicate studies using uniform protocols (e.g., fixed cell lines, ATP-based viability assays) to minimize inter-lab variability .
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may influence potency .
- Target Engagement Studies: Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets (e.g., kinase domains) .
- Meta-Analysis: Pool data from multiple studies using Bayesian statistics to account for outliers and experimental noise .
Basic: What in vitro models are suitable for preliminary pharmacological screening?
Methodological Answer:
- Cancer Cell Lines: Use NCI-60 panel or patient-derived xenograft (PDX) models for cytotoxicity screening (e.g., MTT assay) .
- Enzyme Inhibition: Test against recombinant kinases (e.g., JAK2, EGFR) using fluorescence polarization assays .
- Solubility/Permeability: Assess via PAMPA (parallel artificial membrane permeability assay) and shake-flask method for logP/logD determination .
Advanced: What strategies mitigate instability of the cyclohexene moiety under physiological conditions?
Methodological Answer:
- Prodrug Design: Introduce ester or carbamate protections at the cyclohexene carboxamide to reduce oxidation .
- Formulation Optimization: Encapsulate in PEGylated liposomes or cyclodextrin complexes to shield the unsaturated ring .
- Structural Analog Synthesis: Replace cyclohexene with aromatic or saturated rings (e.g., benzene, piperidine) and compare stability via accelerated degradation studies (40°C/75% RH) .
Basic: How to validate purity and identity for batch-to-batch consistency?
Methodological Answer:
- HPLC-DAD/ELSD: Use C18 columns (gradient: 0.1% TFA in water/acetonitrile) with >95% purity threshold.
- Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .
- Thermogravimetric Analysis (TGA): Monitor decomposition profiles to detect residual solvents or hydrates .
Advanced: How to investigate the compound’s mechanism of action using omics approaches?
Methodological Answer:
- Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
- Proteomics: Use SILAC (stable isotope labeling by amino acids) to quantify protein abundance changes, focusing on kinase signaling networks .
- Chemoproteomics: Employ activity-based protein profiling (ABPP) with alkyne-tagged analogs to map binding partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
